N-(4-amino-2-methylphenyl)acetamide
Overview
Description
N-(4-amino-2-methylphenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an amide group attached to a phenyl ring that may have various substituents. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The papers provided discuss several related compounds, which offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar acetamides.
Synthesis Analysis
The synthesis of related acetamides typically involves multi-step reactions starting from substituted anilines or phenols. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol . Similarly, N-(3-Amino-4-methoxyphenyl)acetamide was produced via catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a novel Pd/C catalyst . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of N-(4-amino-2-methylphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamides is often elucidated using spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides was determined by X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . These techniques can be employed to determine the molecular structure of N-(4-amino-2-methylphenyl)acetamide and to understand the electronic behavior of its intramolecular interactions.
Chemical Reactions Analysis
Acetamides can undergo various chemical reactions, including silylation, as demonstrated by the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide from N-(2-hydroxyphenyl)acetamide . The reactivity of the amide group and the influence of substituents on the phenyl ring are crucial for understanding the chemical behavior of N-(4-amino-2-methylphenyl)acetamide. The compound's reactivity can be further explored through conformational analysis, as seen in the development of opioid kappa agonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides, such as their vibrational characteristics and thermodynamic stability, can be investigated using ab initio and DFT studies . The influence of substituents on the characteristic frequencies of the amide group and the steric effects can be analyzed to predict the properties of N-(4-amino-2-methylphenyl)acetamide. Additionally, the solubility, melting point, and stability of the compound can be determined experimentally to facilitate its practical applications.
Scientific Research Applications
Chemical Synthesis and Catalysis :
- N-(2-Hydroxyphenyl)acetamide, a structurally similar compound, is an important intermediate in the natural synthesis of antimalarial drugs. A study by Magadum & Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to produce this compound using Novozym 435 as a catalyst.
Production of Dyes and Pigments :
- N-(3-Amino-4-methoxyphenyl)acetamide, another similar compound, is a key intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) utilized a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, demonstrating high selectivity and activity.
Pharmaceutical Applications :
- A study by Barlow et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, evaluating their potential as opioid kappa agonists. This research highlights the compound's relevance in developing analgesics.
- Research on N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, as reported by Werbel et al. (1986), found correlations between molecular modifications and increased antimalarial potency.
Environmental Science :
- The metabolism of chloroacetamide herbicides, which include structurally related compounds like acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide), was studied by Coleman et al. (2000). This research is crucial for understanding the environmental and health impacts of these herbicides.
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and avoiding contact with skin and eyes .
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFPMSIIVJMYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310779 | |
Record name | N-(4-amino-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methylphenyl)acetamide | |
CAS RN |
56891-59-9 | |
Record name | 56891-59-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-amino-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Amino-2'-methylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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